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Introduction
TL13-112 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of Anaplastic Lymphoma Kinase (ALK).[1] Comprised of a ligand for the

ALK protein and a recruiter for the E3 ubiquitin ligase Cereblon, TL13-112 facilitates the

ubiquitination and subsequent proteasomal degradation of ALK.[1] This mechanism of action

makes TL13-112 a promising therapeutic agent for ALK-dependent malignancies, such as

certain types of non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma

(ALCL).[1] Beyond ALK, TL13-112 has been shown to degrade other kinases, including Aurora

A, FER, and PTK2.[1]

Flow cytometry is an indispensable tool for characterizing the cellular responses to TL13-112
treatment. This document provides detailed protocols for assessing key pharmacological

effects of TL13-112, including the degradation of target proteins, inhibition of downstream

signaling pathways, changes in cell surface marker expression, and induction of apoptosis.

Mechanism of Action of TL13-112
TL13-112 functions by hijacking the cell's natural protein disposal system. The molecule forms

a ternary complex with the ALK protein and the E3 ubiquitin ligase, bringing them into close
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proximity. This induced proximity leads to the polyubiquitination of ALK, marking it for

degradation by the proteasome. The degradation of ALK disrupts downstream signaling

pathways crucial for cancer cell survival and proliferation, most notably the JAK/STAT pathway.
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Caption: Mechanism of action of TL13-112.

Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses

of cells treated with TL13-112. This data is illustrative and may vary depending on the cell line,

experimental conditions, and specific protocols used.

Table 1: Analysis of Intracellular Phospho-STAT3 (p-STAT3) Levels

Cell Line Treatment (24h)
% of p-STAT3 (Tyr705)
Positive Cells

SU-DHL-1 (ALK+ ALCL) Vehicle (DMSO) 85.2%

TL13-112 (10 nM) 42.5%

TL13-112 (50 nM) 15.8%

H3122 (ALK+ NSCLC) Vehicle (DMSO) 78.9%

TL13-112 (10 nM) 35.1%

TL13-112 (50 nM) 12.4%
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Table 2: Analysis of Apoptosis Induction by Annexin V/PI Staining

Cell Line
Treatment
(48h)

% Viable
(Annexin V- /
PI-)

% Early
Apoptotic
(Annexin V+ /
PI-)

% Late
Apoptotic/Necr
otic (Annexin
V+ / PI+)

SU-DHL-1 (ALK+

ALCL)
Vehicle (DMSO) 92.1% 4.5% 3.4%

TL13-112 (50

nM)
45.3% 35.8% 18.9%

H3122 (ALK+

NSCLC)
Vehicle (DMSO) 90.5% 5.2% 4.3%

TL13-112 (50

nM)
52.7% 30.1% 17.2%

Table 3: Analysis of CD45RO Cell Surface Expression

Cell Line Treatment (48h)
Mean Fluorescence
Intensity (MFI) of CD45RO

SU-DHL-1 (ALK+ ALCL) Vehicle (DMSO) 1500

TL13-112 (50 nM) 4200

JB6 (ALK+ ALCL) Vehicle (DMSO) 1250

TL13-112 (50 nM) 3500

Experimental Protocols
Protocol 1: Intracellular Staining for Phospho-STAT3 (p-
STAT3)
This protocol details the method for detecting the phosphorylation status of STAT3 at tyrosine

705, a key downstream target of ALK signaling.
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Caption: Workflow for intracellular p-STAT3 staining.
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Materials:

Cells of interest (e.g., SU-DHL-1, H3122)

TL13-112

DMSO (Vehicle control)

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial permeabilization buffer)

Fluorochrome-conjugated anti-p-STAT3 (Tyr705) antibody

Flow cytometry tubes

Centrifuge

Flow cytometer

Procedure:

Cell Culture and Treatment: Culture cells under standard conditions. Treat cells with the

desired concentrations of TL13-112 or vehicle control (DMSO) for the specified duration

(e.g., 24 hours).

Cell Harvesting: Harvest cells and wash twice with cold PBS by centrifuging at 300-400 x g

for 5 minutes.

Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20

minutes at room temperature.

Permeabilization: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-

cold Permeabilization Buffer and incubate for 30 minutes on ice.
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Intracellular Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the cell

pellet in 100 µL of PBS with 1% BSA and add the anti-p-STAT3 (Tyr705) antibody at the

manufacturer's recommended concentration. Incubate for 30-60 minutes at room

temperature in the dark.

Washing: Wash the cells twice with PBS containing 1% BSA.

Data Acquisition: Resuspend the cells in 300-500 µL of PBS and acquire the data on a flow

cytometer.

Protocol 2: Apoptosis Assay using Annexin V and
Propidium Iodide (PI)
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic

cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the

viability dye PI.
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Caption: Workflow for Annexin V and PI apoptosis assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b611387?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Cells of interest

TL13-112

DMSO

PBS

Annexin V Binding Buffer (10X)

Fluorochrome-conjugated Annexin V (e.g., FITC)

Propidium Iodide (PI) staining solution

Flow cytometry tubes

Centrifuge

Flow cytometer

Procedure:

Cell Culture and Treatment: Culture and treat cells with TL13-112 or vehicle control as

described in Protocol 1 (e.g., for 48 hours).

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300-400 x g for 5

minutes.

Washing: Wash the cells twice with cold PBS.

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x

10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI staining solution.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.
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Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and acquire data

on a flow cytometer within 1 hour.

Protocol 3: Cell Surface Staining for CD45RO
This protocol is for the analysis of the cell surface expression of CD45RO, a marker that has

been shown to be upregulated following ALK degradation by TL13-112.[2]
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or Vehicle Control
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Caption: Workflow for cell surface CD45RO staining.
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Materials:

Cells of interest (e.g., ALK+ ALCL cell lines)

TL13-112

DMSO

PBS

Staining Buffer (e.g., PBS with 1% BSA)

Fluorochrome-conjugated anti-CD45RO antibody

Flow cytometry tubes

Centrifuge

Flow cytometer

Procedure:

Cell Culture and Treatment: Culture and treat cells with TL13-112 or vehicle control (e.g., for

48 hours).

Cell Harvesting: Harvest cells and wash twice with cold Staining Buffer.

Staining: Resuspend the cell pellet in 100 µL of Staining Buffer and add the anti-CD45RO

antibody at the manufacturer's recommended concentration.

Incubation: Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with Staining Buffer.

Data Acquisition: Resuspend the cells in 300-500 µL of Staining Buffer and acquire the data

on a flow cytometer.

Conclusion
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The protocols and representative data provided in these application notes offer a

comprehensive framework for utilizing flow cytometry to investigate the cellular effects of TL13-
112. By employing these methods, researchers can effectively quantify target degradation,

modulation of downstream signaling, induction of apoptosis, and changes in cell surface

marker expression, thereby facilitating the preclinical development and characterization of this

and other targeted protein degraders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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